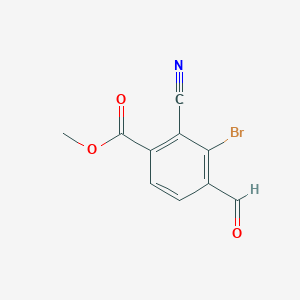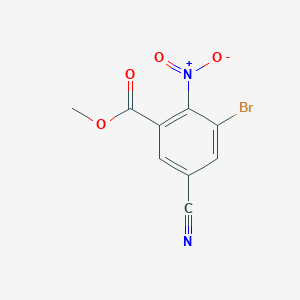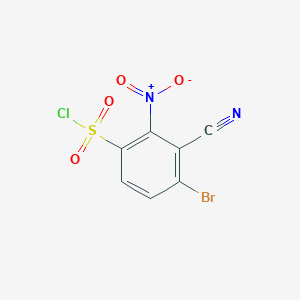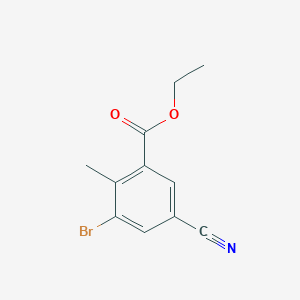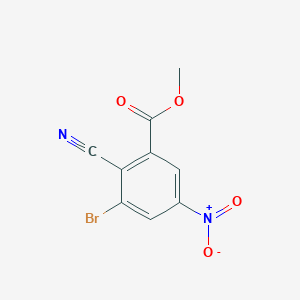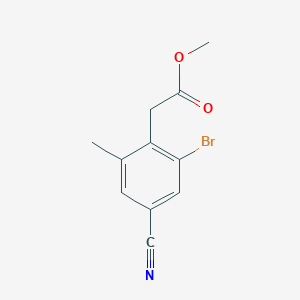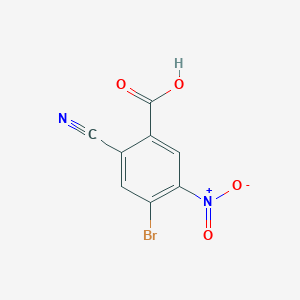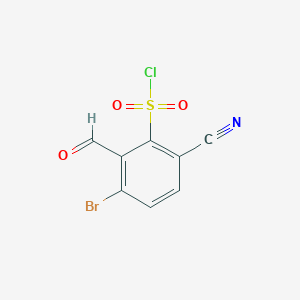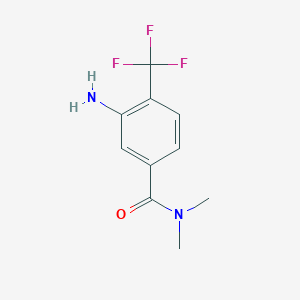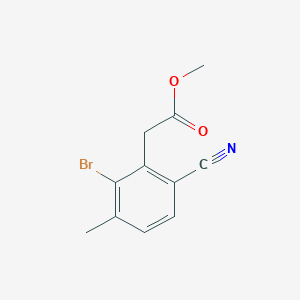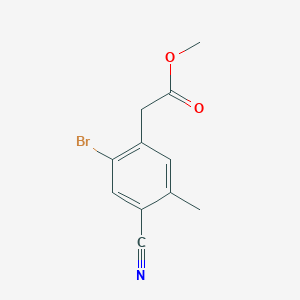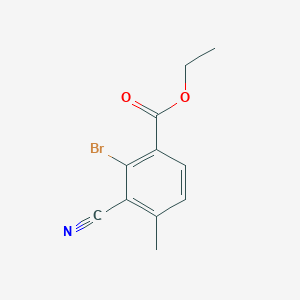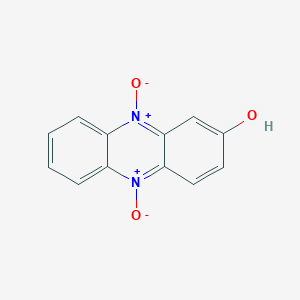
2-Hydroxyphenazin-5,10-Dioxid
Übersicht
Beschreibung
2-Hydroxyphenazine 5,10-Dioxide is a derivative of phenazine, a nitrogen-containing heterocyclic compound. This compound is known for its unique structural features and significant biological activities.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyphenazine 5,10-Dioxide has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing various phenazine derivatives.
Biology: The compound is studied for its ability to intercalate into DNA, inhibiting DNA replication.
Medicine: It exhibits potent cytotoxic properties, making it a candidate for anticancer research.
Industry: Its oxidative properties are explored for potential use in industrial oxidation processes.
Wirkmechanismus
Target of Action
The primary targets of 2-Hydroxyphenazine 5,10-Dioxide are human acute myeloid leukemia (AML) cells . The compound exhibits potent and selective cytotoxicity towards these cells .
Mode of Action
2-Hydroxyphenazine 5,10-Dioxide interacts with its targets by inducing cell death . The N-oxide functionalities of the compound are pivotal for its cytotoxic activity .
Biochemical Pathways
It is known that the compound induces cell death in aml cells
Pharmacokinetics
A parallel artificial membrane permeability assay (pampa) demonstrated that the majority of the synthesized compounds related to 2-hydroxyphenazine 5,10-dioxide penetrate cell membranes efficiently . This suggests that the compound may have good bioavailability.
Result of Action
The primary result of the action of 2-Hydroxyphenazine 5,10-Dioxide is the induction of cell death in AML cells . The compound exhibits potent and selective cytotoxicity towards these cells .
Action Environment
The action of 2-Hydroxyphenazine 5,10-Dioxide is influenced by the hypoxic environment of the AML cells . The compound exhibits hypoxia-selective cell death, suggesting that it is more effective in hypoxic conditions .
Biochemische Analyse
Biochemical Properties
2-Hydroxyphenazine 5,10-Dioxide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme NADPH oxidase, where 2-Hydroxyphenazine 5,10-Dioxide acts as an inhibitor, reducing the production of reactive oxygen species (ROS). This interaction is crucial in modulating oxidative stress within cells. Additionally, 2-Hydroxyphenazine 5,10-Dioxide has been shown to interact with DNA, leading to the inhibition of DNA synthesis and repair mechanisms .
Cellular Effects
The effects of 2-Hydroxyphenazine 5,10-Dioxide on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 2-Hydroxyphenazine 5,10-Dioxide induces apoptosis by activating the intrinsic apoptotic pathway. It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at the G2/M phase . Furthermore, 2-Hydroxyphenazine 5,10-Dioxide has been shown to inhibit the activity of key metabolic enzymes, thereby altering cellular metabolism and reducing cell proliferation .
Molecular Mechanism
At the molecular level, 2-Hydroxyphenazine 5,10-Dioxide exerts its effects through several mechanisms. It binds to DNA, forming stable complexes that inhibit DNA replication and transcription. This binding interaction leads to the activation of DNA damage response pathways, resulting in cell cycle arrest and apoptosis . Additionally, 2-Hydroxyphenazine 5,10-Dioxide inhibits the activity of topoisomerase II, an enzyme essential for DNA replication and repair. This inhibition further contributes to the cytotoxic effects of the compound on cancer cells .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Hydroxyphenazine 5,10-Dioxide in laboratory settings have been extensively studied. Over time, the compound exhibits stability under physiological conditions, maintaining its biochemical activity. Prolonged exposure to 2-Hydroxyphenazine 5,10-Dioxide can lead to its gradual degradation, resulting in reduced efficacy . Long-term studies have shown that continuous treatment with 2-Hydroxyphenazine 5,10-Dioxide can cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of 2-Hydroxyphenazine 5,10-Dioxide vary with different dosages. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, 2-Hydroxyphenazine 5,10-Dioxide can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range maximizes the therapeutic benefits while minimizing toxicity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyphenazine 5,10-Dioxide typically involves the oxidative cyclization of 1,2-diaminobenzene derivatives. One common method includes the condensation of benzofurazan oxide with enolizable cyclohexane-1,2-dione in the presence of a base, such as secondary or tertiary amines . This reaction yields a mixture of phenazin-1-ol 5,10-oxide and 10-oxide.
Industrial Production Methods: Industrial production methods for 2-Hydroxyphenazine 5,10-Dioxide are not extensively documented. the general approach involves large-scale synthesis using similar oxidative cyclization reactions, optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxyphenazine 5,10-Dioxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different phenazine derivatives.
Reduction: The compound can be reduced to its corresponding hydroxyphenazine.
Substitution: Electrophilic substitution reactions can occur at the phenazine ring.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (mCPBA) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) is often employed for reduction.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products:
Oxidation: Further oxidized phenazine derivatives.
Reduction: Hydroxyphenazine.
Substitution: Halogenated phenazine derivatives.
Vergleich Mit ähnlichen Verbindungen
Iodinin (1,6-Dihydroxyphenazine 5,10-Dioxide): Known for its potent cytotoxic properties.
Myxin (1-Hydroxy-6-Methoxyphenazine 5,10-Dioxide): Exhibits selective cytotoxicity towards certain cancer cell lines.
Uniqueness: 2-Hydroxyphenazine 5,10-Dioxide is unique due to its specific hydroxyl and dioxide functionalities, which contribute to its distinct chemical reactivity and biological activity. Its ability to generate ROS and intercalate into DNA under hypoxic conditions sets it apart from other phenazine derivatives .
Eigenschaften
IUPAC Name |
5,10-dioxidophenazine-5,10-diium-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYLMFASUBJXBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)[N+](=C3C=CC(=CC3=[N+]2[O-])O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20322175 | |
| Record name | 5,10-Dioxy-phenazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20322175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665578 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303-80-0 | |
| Record name | 2-Phenazinol,10-dioxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400608 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,10-Dioxy-phenazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20322175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-hydroxyphenazine 5,10-dioxide derivatives interesting for cancer treatment?
A: These compounds exhibit selective toxicity towards hypoxic cells, a common feature of solid tumors. [, ] This selectivity arises from their bioreduction under hypoxic conditions, potentially leading to the formation of cytotoxic species. [, ]
Q2: What is the proposed mechanism of action for these compounds?
A: While the exact mechanism remains under investigation, research suggests a bioreductive activation process is key. [] Under hypoxic conditions, 2-hydroxyphenazine 5,10-dioxides are believed to undergo enzymatic reduction, possibly involving DT-diaphorase and cytochrome P450. [, ] This reduction may lead to the generation of reactive oxygen species, such as hydroxyl radicals (•OH), specifically in the oxygen-deprived tumor microenvironment. [] These radicals can then cause DNA damage, ultimately leading to cell death.
Q3: How does the structure of these compounds influence their activity?
A: Structure-activity relationship (SAR) studies have shown that modifications to the core 2-hydroxyphenazine 5,10-dioxide structure can significantly alter its cytotoxic profile. [] For instance, the presence and position of halogens, such as bromine, have been linked to enhanced hypoxia-selective cytotoxicity. [, ] Additionally, the nature of substituents at the 2-position (e.g., amino vs. hydroxy) can influence the compound's metabolic profile and subsequent activity. []
Q4: Have these compounds shown efficacy in preclinical models?
A: Yes, at least one derivative, 7(8)-bromo-2-hydroxyphenazine 5,10-dioxide, has demonstrated promising in vivo activity. [] In a rat model of breast cancer, this compound reduced tumor volume without causing systemic toxicity. [] This finding highlights the therapeutic potential of this class of compounds.
Q5: What are the challenges in developing these compounds further?
A: While promising, further research is needed to fully elucidate the mechanism of action, optimize the pharmacokinetic properties, and thoroughly assess the safety profile of these compounds. [] This includes a deeper understanding of their metabolism, potential drug interactions, and long-term toxicity. Additionally, developing targeted drug delivery strategies could further enhance their efficacy and therapeutic index.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



